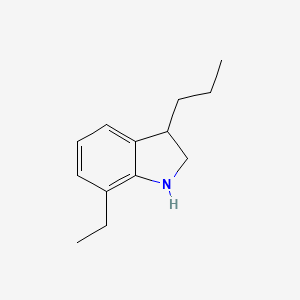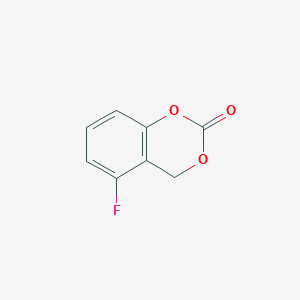
N-butylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butylcyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. It is characterized by a cyclopropane ring attached to a butylamine group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butylcyclopropanamine typically involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, this compound can be produced by mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7). The reaction is conducted at a temperature range of 160-220°C under a pressure of 0.3-0.8 MPa, using a suitable catalyst .
化学反応の分析
Types of Reactions: N-butylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .
科学的研究の応用
N-butylcyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
作用機序
The mechanism of action of N-butylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
類似化合物との比較
- N-methylcyclopropanamine
- N-ethylcyclopropanamine
- N-propylcyclopropanamine
Comparison: N-butylcyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
N-butylcyclopropanamine |
InChI |
InChI=1S/C7H15N/c1-2-3-6-8-7-4-5-7/h7-8H,2-6H2,1H3 |
InChIキー |
JCGRNPRBHMFNHS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)


![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)

![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)

